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Compound of Interest

Compound Name: ETP-45835

Cat. No.: B15604036 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of

the cross-reactivity of ETP-45835, a selective inhibitor of Mitogen-activated protein kinase-

interacting kinases 1 and 2 (MNK1/2), with other notable MNK inhibitors. By presenting

supporting experimental data and detailed methodologies, this document aims to offer an

objective resource for evaluating the suitability of these compounds for further investigation.

ETP-45835 has emerged as a potent and selective inhibitor of both MNK1 and MNK2, key

downstream effectors in the Ras/MAPK signaling pathway. These kinases play a crucial role in

regulating protein synthesis and are implicated in various cancers through their

phosphorylation of the eukaryotic initiation factor 4E (eIF4E). The selectivity of a kinase

inhibitor is a critical attribute, as off-target effects can lead to unforeseen toxicities and

confound experimental results. This guide delves into the selectivity profile of ETP-45835 and

compares it with other well-characterized MNK inhibitors: Tomivosertib (eFT508), Tinodasertib

(ETC-206), CGP57380, and EB1.

Comparative Analysis of Inhibitor Potency and
Selectivity
The following table summarizes the inhibitory concentrations (IC50) of ETP-45835 and its

alternatives against MNK1 and MNK2, along with available data on their cross-reactivity

against other kinases. This quantitative data allows for a direct comparison of the potency and

selectivity of these compounds.
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Inhibitor MNK1 IC50 (nM) MNK2 IC50 (nM)
Cross-Reactivity
Profile

ETP-45835 575[1] 646[1]

Shows little activity

(≤15% inhibition at 5

µM) against a panel of

24 other kinases.[1]

Tomivosertib (eFT508) 1-2[2] 1-2[2]
Highly selective for

MNK1 and MNK2.[2]

Tinodasertib (ETC-

206)
64[1] 86[1]

Tested against a panel

of 414 kinases; only

38 showed >50%

inhibition at 10 µM.

The next most potent

target after MNK1/2 is

RIPK2 (IC50: 610

nM).[3][4]

CGP57380 2200[5] Not specified

No inhibitory activity

against p38, JNK1,

ERK1/2, PKC, or Src-

like kinases.[5]

EB1 690[6][7][8] 9400[6][7][8]

Selectively inhibits the

growth of cancer cells

over normal cells,

suggesting a

favorable selectivity

profile in a cellular

context.[7][9]

Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess

inhibitor selectivity, the following diagrams illustrate the MNK signaling pathway and a general

workflow for a kinase selectivity assay.
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Kinase Selectivity Profiling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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